molecular formula C16H25NO2 B4152775 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B4152775
M. Wt: 263.37 g/mol
InChI Key: QYXPZIBNWKUIEJ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound with the molecular formula C18H27NO2 It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to an amide group substituted with a 1,1,3,3-tetramethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 1,1,3,3-tetramethylbutylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid reacts with 1,1,3,3-tetramethylbutylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-N-(1,1,3,3-tetramethylbutyl)benzamide.

    Reduction: The amide group can be reduced to an amine, resulting in 4-methoxy-N-(1,1,3,3-tetramethylbutyl)aniline.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: 4-hydroxy-N-(1,1,3,3-tetramethylbutyl)benzamide.

    Reduction: 4-methoxy-N-(1,1,3,3-tetramethylbutyl)aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The methoxy group and the amide functionality play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural compatibility with the target site.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(1,1,3,3-tetramethylbutyl)aniline: Similar structure but with an amine group instead of an amide.

    4-hydroxy-N-(1,1,3,3-tetramethylbutyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(1,1,3,3-tetramethylbutyl)phenol: Lacks the amide functionality but shares the 1,1,3,3-tetramethylbutyl group.

Uniqueness

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of both the methoxy and amide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)11-16(4,5)17-14(18)12-7-9-13(19-6)10-8-12/h7-10H,11H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXPZIBNWKUIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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